molecular formula C6H9NaO4 B6619725 Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate CAS No. 89444-19-9

Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate

Cat. No.: B6619725
CAS No.: 89444-19-9
M. Wt: 168.12 g/mol
InChI Key: RQTYRHPYDSIWCD-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate: is a sodium salt of a hydroxy acid, known for its applications in organic synthesis and various industrial processes. This compound is characterized by its molecular formula C6H11NaO4 and a molecular weight of 170.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate can be synthesized through the reaction of a keto acid with a base. The typical reaction involves the neutralization of 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid with sodium hydroxide, resulting in the formation of the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization reactions under controlled conditions to ensure high purity and yield. The process may include steps such as crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate exerts its effects involves its ability to form enolate ions. These ions are highly reactive and can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate is unique due to its specific structural features, such as the presence of both hydroxy and keto groups on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

sodium;4-hydroxy-3,3-dimethyl-2-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.Na/c1-6(2,3-7)4(8)5(9)10;/h7H,3H2,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYRHPYDSIWCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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